2-Hydroxy-4-Methoxybenzaldehyde

Beschreibung

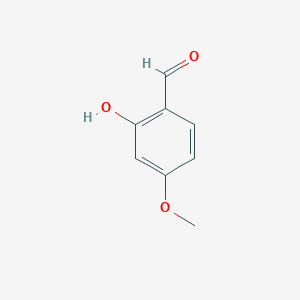

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUODJNEIXSNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060970 | |

| Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow to beige crystal | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.231 | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

673-22-3 | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N395P88LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxy-4-Methoxybenzaldehyde chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Hydroxy-4-Methoxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

2-Hydroxy-4-methoxybenzaldehyde is an organic compound that is an isomer of vanillin.[1] It is a member of the methoxybenzene and phenol classes of compounds.[2][3] At room temperature, it typically appears as a creamy white to beige or light brown crystalline powder.[4] This compound is found naturally in organisms such as Periploca sepium, Tarenna attenuata, and black walnut.[2][3]

The key physicochemical properties of 2-Hydroxy-4-Methoxybenzaldehyde are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-4-methoxybenzaldehyde | [2][5] |

| Synonyms | 4-Methoxysalicylaldehyde, o-Hydroxy-p-methoxybenzaldehyde | [2][4][5] |

| CAS Number | 673-22-3 | [2][5] |

| Molecular Formula | C₈H₈O₃ | [1][2][5] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Creamy white to beige or light brown crystalline powder | [4][6][7] |

| Melting Point | 41-43 °C | [4] |

| Boiling Point | 124 °C at 12 mmHg; 269-270 °C at 760 mmHg | [4][8][9] |

| Density | ~1.231 g/cm³ (estimate) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, and DMSO.[4][10] | |

| pKa (Strongest Acidic) | 8.31 (predicted) | [3] |

| logP | 1.31 - 1.87 (predicted) | [3] |

| Polar Surface Area | 46.53 Ų | [3] |

Chemical Structure

2-Hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 4, and an aldehyde (-CHO) group at position 1.[11] This substitution pattern is crucial for its chemical reactivity and biological activity. The presence of these groups makes it a versatile intermediate in organic synthesis.[7]

Experimental Protocols

A common method for the synthesis of 2-Hydroxy-4-methoxybenzaldehyde involves the selective methylation of 2,4-Dihydroxybenzaldehyde.[12] The protocol below is a representative example based on the methylation of a similar hydroxybenzaldehyde.

Protocol: Synthesis via Selective Methylation

-

Dissolution: Dissolve the starting material, 2,4-Dihydroxybenzaldehyde, in a suitable solvent such as acetone in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

Base Addition: Add a base, such as potassium carbonate, to the solution. The base deprotonates the more acidic phenolic hydroxyl group.

-

Methylation: While stirring the mixture, add dimethyl sulfate dropwise.[13] The temperature should be carefully controlled, typically maintained between 40–45°C.[13]

-

Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture. The product can be extracted using an organic solvent like ether.[13] The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[13]

-

Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization to yield pure 2-Hydroxy-4-methoxybenzaldehyde.[13]

Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.[13]

The identity and purity of 2-Hydroxy-4-methoxybenzaldehyde can be confirmed using various spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the sample into the GC instrument.

-

Separation: The compound travels through a capillary column, and its retention time is recorded.

-

Detection: The eluted compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum, showing the mass-to-charge ratio of fragment ions, serves as a molecular fingerprint for identification.[5][14]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Analysis: The IR spectrum is recorded. Characteristic peaks corresponding to the functional groups (O-H stretch from the hydroxyl group, C=O stretch from the aldehyde, C-O stretch from the ether, and aromatic C-H stretches) confirm the structure.[5][15][16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Record ¹H NMR and ¹³C NMR spectra.[17][18][19] The chemical shifts, integration, and splitting patterns of the peaks provide detailed information about the molecular structure, confirming the positions and connectivity of all atoms.

-

Biological Activity: Tyrosinase Inhibition

2-Hydroxy-4-methoxybenzaldehyde has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[10][20] It inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a reported ID₅₀ of 4.3 μg/mL.[20] This inhibitory activity makes it a compound of interest for applications in cosmetics and medicine, particularly for conditions related to hyperpigmentation.

References

- 1. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. foodb.ca [foodb.ca]

- 4. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 5. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]

- 6. 2-Hydroxy-4-methoxybenzaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 9. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. glpbio.com [glpbio.com]

- 11. Page loading... [guidechem.com]

- 12. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]

- 15. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) IR Spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide on the Natural Occurrence and Biological Significance of 2-Hydroxy-4-Methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Hydroxy-4-Methoxybenzaldehyde

2-Hydroxy-4-methoxybenzaldehyde (HMB), a structural isomer of vanillin, is an aromatic compound of significant interest due to its pleasant aroma and diverse biological activities.[1][2] It is a key flavoring component in various traditional foods and beverages and serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] This guide provides an in-depth overview of its natural occurrence in the plant kingdom, its biosynthetic origins, reported pharmacological activities, and detailed experimental protocols for its extraction and analysis.

Chemical Profile:

-

IUPAC Name: 2-hydroxy-4-methoxybenzaldehyde[5]

-

Synonyms: 4-Methoxysalicylaldehyde, p-Anisaldehyde, 2-hydroxy-[2][5]

-

CAS Number: 673-22-3[3]

-

Molecular Formula: C₈H₈O₃[5]

-

Molecular Weight: 152.15 g/mol [5]

-

Appearance: White to off-white or beige crystalline powder.[2][6]

-

Solubility: Slightly soluble in water, soluble in organic solvents like ethanol.[5][7]

Natural Occurrence in the Plant Kingdom

2-Hydroxy-4-methoxybenzaldehyde is predominantly found in the roots and root barks of several plant species, where it often exists as the major component of the volatile oils.[8][9] Its presence is a defining characteristic of the aromatic roots of plants like Decalepis hamiltonii and Hemidesmus indicus, which are used in traditional medicine and culinary preparations.[10][11]

Table 1: Plant Species Containing 2-Hydroxy-4-Methoxybenzaldehyde

| Family | Genus and Species | Plant Part | Concentration/Yield |

| Apocynaceae (formerly Asclepiadaceae) | Decalepis hamiltonii (Wight & Arn.) | Tuberous Roots | Major volatile component (up to 96% of essential oil); 0.03% to 0.54% of root weight.[9][10][11] |

| Apocynaceae (formerly Asclepiadaceae) | Hemidesmus indicus (L.) R.Br. | Roots | Major volatile component (up to 91% of essential oil); 0.03% to 0.54% of root weight.[9][11][12] |

| Apocynaceae (formerly Asclepiadaceae) | Periploca sepium (Bunge) | Root Bark | Major component of essential oil (78.8%).[13] |

| Apocynaceae (formerly Asclepiadaceae) | Mondia whitei (Hook) Skeels | Root | Principal tyrosinase inhibitor.[14] |

| Anacardiaceae | Rhus vulgaris (Meikle) | Root | Principal tyrosinase inhibitor.[14] |

| Anacardiaceae | Sclerocarya caffra (Sond) | Bark | Principal tyrosinase inhibitor.[14][15] |

| Rubiaceae | Tarenna attenuata (Hook.f.) Hutch. | Not specified | Reported presence.[5][16] |

| Juglandaceae | Juglans nigra (L.) | Not specified | Reported presence.[16][17] |

Biosynthesis in Plants

The biosynthesis of 2-hydroxy-4-methoxybenzaldehyde is linked to the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.[4][8] Studies on Hemidesmus indicus have indicated that the enzyme Phenylalanine Ammonia-Lyase (PAL) plays a crucial role.[18] PAL catalyzes the deamination of phenylalanine to produce cinnamic acid, a key precursor for various phenylpropanoids, including HMB.[4][8] The suppression of PAL activity has been shown to decrease the accumulation of HMB, confirming its origin via this pathway.[18]

Caption: Putative Phenylpropanoid Pathway for HMB Biosynthesis.

Biological Activities and Pharmacological Potential

2-Hydroxy-4-methoxybenzaldehyde exhibits a broad spectrum of biological activities, making it a compound of high interest for drug development. Its properties range from antimicrobial and antioxidant to enzyme inhibition.

Table 2: Summary of Biological Activities of 2-Hydroxy-4-Methoxybenzaldehyde

| Activity | Target/Assay | Results (MIC, IC₅₀, etc.) | Reference(s) |

| Antibacterial | Gram-positive bacteria (e.g., S. aureus) | MIC: 100-200 µg/mL | [13][19] |

| Gram-negative bacteria (e.g., E. coli) | MIC: 125-200 µg/mL | [13][19] | |

| Methicillin-resistant S. aureus (MRSA) | MIC: 1024 µg/mL; Disrupts biofilms. | [20][21] | |

| Proteus mirabilis | MIC: 200 µg/mL; Inhibits biofilm formation. | [22] | |

| Antifungal | Candida albicans | MIC: 150 µg/mL | [19] |

| Fusarium graminearum | Inhibits mycelial growth by disrupting ergosterol biosynthesis. | [23] | |

| Antioxidant | DPPH radical scavenging | IC₅₀: 9.04 mg/mL | [19] |

| Metal chelating (Ferrozine-Fe²⁺ complex) | IC₅₀: 2.31 mg/mL | [19] | |

| Enzyme Inhibition | Mushroom Tyrosinase | IC₅₀: 4.3 µg/mL (0.03 mM) | [14] |

digraph "Biological_Activities_of_HMB" { graph [splines=true, overlap=false]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Central Node HMB [label="2-Hydroxy-4-methoxybenzaldehyde\n(HMB)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Activity Nodes Antimicrobial [label="Antimicrobial Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Activity", fillcolor="#FBBC05", fontcolor="#202124"]; EnzymeInhibition [label="Enzyme Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory\nActivity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Antimicrobial Antibacterial [label="Antibacterial\n(Gram+/Gram-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antifungal [label="Antifungal\n(e.g., C. albicans)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibiofilm [label="Anti-biofilm\n(e.g., MRSA, P. mirabilis)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Antioxidant RadicalScavenging [label="Radical Scavenging\n(DPPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; MetalChelation [label="Metal Chelation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Enzyme Inhibition Tyrosinase [label="Tyrosinase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HMB -> Antimicrobial [color="#5F6368"]; HMB -> Antioxidant [color="#5F6368"]; HMB -> EnzymeInhibition [color="#5F6368"]; HMB -> AntiInflammatory [color="#5F6368"];

Antimicrobial -> Antibacterial [color="#5F6368"]; Antimicrobial -> Antifungal [color="#5F6368"]; Antimicrobial -> Antibiofilm [color="#5F6368"];

Antioxidant -> RadicalScavenging [color="#5F6368"]; Antioxidant -> MetalChelation [color="#5F6368"];

EnzymeInhibition -> Tyrosinase [color="#5F6368"]; }

Caption: Overview of HMB's Key Biological Activities.

Experimental Protocols

Extraction from Plant Material

The most effective method reported for the extraction of HMB, a volatile compound, from plant matrices like the roots of D. hamiltonii and H. indicus is steam hydrodistillation.[9][11]

Caption: General Workflow for HMB Extraction via Distillation.

Detailed Protocol: Steam Hydrodistillation of Decalepis hamiltonii Roots

This protocol is adapted from the methodology described for the analysis of HMB in plant roots.[9][11]

-

Materials:

-

Dried tuberous roots of Decalepis hamiltonii.

-

Grinder or mill.

-

Clevenger-type apparatus for hydrodistillation.

-

Heating mantle.

-

Distilled water.

-

Anhydrous sodium sulfate.

-

Glass vials for storage.

-

-

Procedure:

-

Sample Preparation: Take a known quantity (e.g., 100 g) of dried D. hamiltonii roots and grind them into a coarse powder.

-

Distillation Setup: Place the powdered root material into a round-bottom flask of the Clevenger apparatus. Add a sufficient volume of distilled water to immerse the powder completely (e.g., 500 mL).

-

Hydrodistillation: Connect the flask to the Clevenger apparatus and condenser. Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds.

-

Collection: Continue the distillation for a period of 3-4 hours. The volatile oil, being less dense than water, will separate and collect in the calibrated arm of the Clevenger trap.

-

Isolation and Drying: Carefully collect the separated oil from the trap. To remove any residual water, dry the oil over a small amount of anhydrous sodium sulfate.

-

Storage: Transfer the clear, dried oil to an airtight glass vial and store at 4°C in the dark until further analysis.

-

Quantification by Gas Chromatography (GC)

Gas chromatography is a robust and precise method for the quantification of HMB in the extracted volatile oil.[9][11]

-

Principle: The volatile components of the sample are vaporized and separated based on their boiling points and affinity for the stationary phase of the GC column. A detector quantifies the amount of each component as it elutes.

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for essential oil analysis (e.g., DB-5, HP-5, or equivalent).

-

Injector (Split/Splitless).

-

Carrier gas (Helium or Nitrogen).

-

Data acquisition and processing software.

-

-

Detailed Protocol Example (GC-FID Analysis):

-

Standard Preparation: Prepare a stock solution of pure 2-hydroxy-4-methoxybenzaldehyde standard in a suitable solvent (e.g., ethanol or hexane). Create a series of dilutions to generate a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). An internal standard, such as benzyl butyrate, can be added to both standards and samples to improve accuracy.[9]

-

Sample Preparation: Dilute a known weight of the extracted volatile oil in the same solvent used for the standards to a concentration that falls within the calibration range.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/min (Helium).

-

Injection Volume: 1 µL (Split ratio, e.g., 1:50).

-

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the prepared sample solution.

-

Quantification: Identify the HMB peak in the sample chromatogram by comparing its retention time with that of the pure standard. Calculate the concentration of HMB in the sample using the regression equation from the calibration curve. The final content in the original plant material is expressed as a percentage or mg/g of the dry weight.

-

Conclusion and Future Perspectives

2-Hydroxy-4-methoxybenzaldehyde is a naturally occurring phenolic aldehyde with a well-documented presence in several medicinal and aromatic plants. Its significant biological activities, particularly its antimicrobial and antioxidant properties, position it as a promising lead compound for the development of new therapeutic agents and natural preservatives.[2][13][20] The established protocols for its extraction and quantification provide a solid foundation for quality control and further research.

Future investigations should focus on elucidating the complete biosynthetic pathway in different plant species, exploring its mechanism of action for various biological activities at a molecular level, and conducting preclinical and clinical studies to validate its therapeutic potential. The development of sustainable production methods, including plant tissue culture and metabolic engineering, could also be crucial for meeting potential commercial demand.[24][25]

References

- 1. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scispace.com [scispace.com]

- 5. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 2-hydroxy-4-methoxybenzaldehyde in roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. phytojournal.com [phytojournal.com]

- 13. mdpi.com [mdpi.com]

- 14. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 16. nmppdb.com.ng [nmppdb.com.ng]

- 17. foodb.ca [foodb.ca]

- 18. Phenylalanine ammonia-lyase-mediated biosynthesis of 2-hydroxy-4-methoxybenzaldehyde in roots of Hemidesmus indicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence [frontiersin.org]

- 23. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 24. Production of 2-hydroxy-4-methoxybenzaldehyde in roots of tissue culture raised and acclimatized plants of Decalepis hamiltonii Wight & Arn., an endangered shrub endemic to Southern India and evaluation of its performance vis-a-vis plants from natural habitat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxy-4-Methoxybenzaldehyde (CAS No: 673-22-3), a significant compound in synthetic and natural product chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of 2-Hydroxy-4-Methoxybenzaldehyde is supported by the following spectroscopic data, which are summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Hydroxy-4-Methoxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.46 | Singlet | 1H | Ar-OH |

| 9.68 | Singlet | 1H | H -C=O |

| 7.39 | Doublet | 1H | Ar-H (C6) |

| 6.52 | Doublet | 1H | Ar-H (C5) |

| 6.45 | Singlet | 1H | Ar-H (C3) |

| 3.86 | Singlet | 3H | O-CH₃ |

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectroscopic Data for 2-Hydroxy-4-Methoxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 194.8 | C =O |

| 166.3 | C 4-O |

| 164.7 | C 2-O |

| 134.9 | C 6 |

| 114.5 | C 1 |

| 105.5 | C 5 |

| 98.4 | C 3 |

| 55.7 | O-C H₃ |

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-Hydroxy-4-Methoxybenzaldehyde exhibits characteristic absorption bands.

Table 3: Principal IR Absorption Bands for 2-Hydroxy-4-Methoxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3000-3400 | Broad | O-H stretch (phenolic) |

| 2840, 2940 | Medium | C-H stretch (alkane) |

| 1645 | Strong | C=O stretch (aromatic aldehyde) |

| 1620, 1575, 1490 | Medium | C=C stretch (aromatic ring) |

| 1260 | Strong | C-O stretch (aryl ether) |

| 1150 | Strong | C-O stretch (phenol) |

Technique: Attenuated Total Reflectance (ATR) or KBr-Pellet.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of 2-Hydroxy-4-Methoxybenzaldehyde is 152.15 g/mol .[1]

Table 4: Key Mass Spectrometry Data (EI-MS) for 2-Hydroxy-4-Methoxybenzaldehyde

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 151 | 100 (Base Peak) | [M-H]⁺ |

| 123 | Moderate | [M-CHO]⁺ |

| 95 | Moderate | [M-CHO-CO]⁺ |

| 67 | Low | Further Fragmentation |

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-25 mg of 2-Hydroxy-4-Methoxybenzaldehyde for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] An internal standard such as Tetramethylsilane (TMS) is often added for chemical shift calibration.[2]

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles, as they can interfere with the magnetic field homogeneity.[2]

-

Instrument Setup : Place the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming : The magnetic field is then shimmed to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition : For ¹H NMR, a standard pulse sequence is used, and a number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

ATR-FTIR Spectroscopy Protocol

-

Background Spectrum : Before analyzing the sample, a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal is recorded. This allows for the subtraction of any signals from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application : A small amount of solid 2-Hydroxy-4-Methoxybenzaldehyde is placed directly onto the ATR crystal.[3]

-

Pressure Application : A pressure clamp is applied to ensure firm and uniform contact between the solid sample and the crystal surface.[3][4]

-

Spectrum Acquisition : The infrared spectrum is then recorded. The IR beam passes through the crystal and reflects off the internal surface that is in contact with the sample. An evanescent wave penetrates a short distance into the sample, where absorption can occur at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.[5]

-

Cleaning : After the measurement, the crystal surface is cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.[3]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : A small amount of the sample is introduced into the ion source of the mass spectrometer. For a solid sample like 2-Hydroxy-4-Methoxybenzaldehyde, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source.[6]

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[7][8]

-

Fragmentation : The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.[7]

-

Mass Analysis : The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

2-Hydroxy-4-Methoxybenzaldehyde as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methoxybenzaldehyde, also known as 4-methoxysalicylaldehyde, is an aromatic compound that serves as a crucial intermediate and versatile building block in the field of organic synthesis.[1][2][3] Its unique structure, featuring a benzaldehyde scaffold with strategically placed hydroxyl and methoxy groups, imparts a high degree of reactivity and allows for the construction of a diverse array of complex molecules.[1] This compound is a valuable precursor in the synthesis of numerous heterocyclic compounds, including flavonoids, chalcones, coumarins, and Schiff bases, many of which exhibit significant biological activities.[4][5][6] Consequently, 2-hydroxy-4-methoxybenzaldehyde is of great interest to researchers in medicinal chemistry and drug development for its potential in creating novel therapeutic agents with anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][7] This technical guide provides a comprehensive overview of the applications of 2-hydroxy-4-methoxybenzaldehyde in organic synthesis, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways and biological signaling cascades.

Physicochemical Properties

2-Hydroxy-4-methoxybenzaldehyde is a creamy white to light brown crystalline powder.[8] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 673-22-3 | [8][9] |

| Molecular Formula | C₈H₈O₃ | [9][10] |

| Molecular Weight | 152.15 g/mol | [10] |

| Melting Point | 41-43 °C | [8] |

| Boiling Point | 271.5 ± 20.0 °C at 760 mmHg | [1] |

| Appearance | Creamy white to beige or light brown crystalline powder | [8] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents; insoluble in water. | [8] |

Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde

A common and efficient method for the synthesis of 2-hydroxy-4-methoxybenzaldehyde involves the selective methylation of 2,4-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis from 2,4-Dihydroxybenzaldehyde

This procedure outlines the synthesis of 2-hydroxy-4-methoxybenzaldehyde via the reaction of 2,4-dihydroxybenzaldehyde with dimethyl sulfate in the presence of a base.[11]

Materials:

-

2,4-dihydroxybenzaldehyde

-

Dimethyl sulfate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (4 g, 28.9 mmol) in 50 ml of acetone, add potassium carbonate (4 g, 28.9 mmol) and dimethyl sulfate (3.65 g, 28.9 mmol).[11]

-

Reflux the reaction mixture for 6 hours.[11]

-

After cooling the mixture to room temperature, filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting residue from water to obtain pure 2-hydroxy-4-methoxybenzaldehyde.[11]

Yield: 86.3%[11]

Applications in Organic Synthesis

The reactivity of the aldehyde and hydroxyl groups, along with the influence of the methoxy group, makes 2-hydroxy-4-methoxybenzaldehyde a valuable precursor for a variety of important organic transformations.

Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized from 2-hydroxy-4-methoxybenzaldehyde.[12] The Claisen-Schmidt condensation is a widely employed method for this transformation.

This protocol describes a solvent-free, environmentally friendly approach to chalcone synthesis.[13]

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

A substituted acetophenone (e.g., 4-methoxyacetophenone)

-

Sodium hydroxide (NaOH), solid

-

Mortar and pestle

-

Cold water

-

10% Hydrochloric acid (HCl)

-

96% Ethanol for recrystallization

Procedure:

-

Grind a mixture of the substituted acetophenone, 2-hydroxy-4-methoxybenzaldehyde, and solid NaOH in a mortar and pestle at room temperature for approximately 30 minutes.[13]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with cold water.

-

Neutralize the mixture with a cold 10% HCl solution.

-

Filter the resulting precipitate.

-

Purify the crude chalcone by recrystallization from 96% ethanol.[13]

| Reactants | Product | Yield (%) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde + 4-methoxyacetophenone | 2'-Hydroxy-4,4'-dimethoxychalcone | 70-84 | [13] |

| 2-Hydroxy-4-methoxybenzaldehyde + 4-methylacetophenone | 2'-Hydroxy-4-methoxy-4'-methylchalcone | 70-84 | [13] |

Synthesis of Flavonoids

Flavonoids, a class of polyphenolic compounds, can be synthesized from chalcone precursors through oxidative cyclization.

This protocol details the conversion of a chalcone, derived from 2-hydroxy-4-methoxybenzaldehyde, into a flavone.[14]

Materials:

-

Synthesized chalcone (e.g., 2'-Hydroxy-4,4'-dimethoxychalcone)

-

Selenium dioxide (SeO₂)

-

Appropriate solvent (e.g., amyl alcohol)

Procedure:

-

Reflux the chalcone with selenium dioxide in a suitable high-boiling solvent like amyl alcohol.

-

The reaction involves an oxidative cyclization to form the flavone core.

-

After the reaction is complete, cool the mixture and isolate the product.

-

Purify the resulting flavone by recrystallization.

Synthesis of Coumarins

Coumarins can be synthesized from 2-hydroxy-4-methoxybenzaldehyde through various condensation reactions, such as the Knoevenagel condensation.[15]

This protocol describes the synthesis of coumarin-3-carboxylic acids.[15]

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

Active methylene compound (e.g., malonic acid)

-

Catalyst (e.g., piperidine)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve 2-hydroxy-4-methoxybenzaldehyde and the active methylene compound in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the reaction mixture.

-

Upon completion, cool the reaction mixture to induce precipitation of the coumarin product.

-

Filter and recrystallize the product to obtain the pure coumarin derivative.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation of 2-hydroxy-4-methoxybenzaldehyde with primary amines.[4]

This protocol outlines the synthesis of a Schiff base from 2-hydroxy-4-methoxybenzaldehyde and an aromatic amine.[16]

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

A primary amine (e.g., 4-aminobenzoic acid ethyl ester)

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of 2-hydroxy-4-methoxybenzaldehyde and the primary amine in ethanol.[16]

-

Reflux the mixture. The Schiff base will precipitate out of the solution upon formation.

-

Filter the crystalline product and wash with cold ethanol.

-

The product can be further purified by recrystallization if necessary.

The following table summarizes the characterization data for ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate.[16]

| Analysis | Data |

| ¹H NMR | Signals corresponding to aromatic protons, the azomethine proton (-CH=N-), the ethyl group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the imine carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for O-H, C=N, and C=O stretching vibrations. |

| UV-Vis | Absorption maxima corresponding to π-π* and n-π* electronic transitions. |

Biological Activities of Derivatives

Derivatives of 2-hydroxy-4-methoxybenzaldehyde, particularly chalcones and flavonoids, have been shown to exhibit a range of biological activities, making them attractive candidates for drug development.

Anti-inflammatory and Anticancer Activity

Many chalcone and flavonoid derivatives exhibit potent anti-inflammatory and anticancer properties.[7][12] Their mechanism of action often involves the modulation of key signaling pathways that regulate inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[1][17][18]

-

NF-κB Signaling Pathway: Flavonoids have been identified as inhibitors of the NF-κB signaling pathway.[1][2] This pathway plays a crucial role in the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancers.[2][19] Flavonoids can inhibit the activation of IκB kinase, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[18][20] Dysregulation of this pathway is a hallmark of many cancers.[18] Chalcone derivatives have been shown to modulate the MAPK pathway, leading to cell cycle arrest and induction of apoptosis in cancer cells.[17]

Visualizations

Workflow for the Synthesis of Bioactive Heterocycles

The following diagram illustrates the central role of 2-hydroxy-4-methoxybenzaldehyde as a precursor in the synthesis of various bioactive compounds.

Caption: Synthetic routes from 2-hydroxy-4-methoxybenzaldehyde.

Inhibition of the NF-κB Signaling Pathway by Flavonoids

This diagram depicts the mechanism by which flavonoids can inhibit the pro-inflammatory NF-κB signaling pathway.

Caption: Flavonoid-mediated inhibition of NF-κB signaling.

Modulation of the MAPK Signaling Pathway by Chalcones

This diagram illustrates how chalcones can interfere with the MAPK signaling pathway, a key regulator of cell fate.

Caption: Chalcone modulation of the MAPK signaling pathway.

References

- 1. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Synthesis and characterization some flavonoids derivatives - Universiti Teknologi Malaysia Institutional Repository [eprints.utm.my]

- 15. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 19. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Reactivity: An In-depth Technical Guide to the Aldehyde and Hydroxyl Groups in 2-Hydroxy-4-Methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methoxybenzaldehyde, an isomer of vanillin, is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of valuable molecules, including pharmaceuticals, fragrances, and molecular probes.[1][2] Its utility stems from the presence of two key functional groups: a hydroxyl group at the 2-position and an aldehyde group at the 1-position of the benzene ring. The interplay of the electronic and steric effects of these groups, along with the methoxy substituent at the 4-position, imparts a distinct and often selective reactivity profile. This technical guide provides a comprehensive analysis of the chemical behavior of the aldehyde and hydroxyl functionalities, offering insights into their differential reactivity and the strategic manipulation of reaction conditions to achieve desired synthetic outcomes.

Comparative Reactivity of the Hydroxyl and Aldehyde Groups

The chemical persona of 2-Hydroxy-4-Methoxybenzaldehyde is dominated by the electronic interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing aldehyde group. This intricate electronic environment dictates the reactivity of each functional group.

The Hydroxyl Group: A Tale of Two Effects

The phenolic hydroxyl group at the 2-position exhibits a nuanced reactivity. While phenols are generally acidic and their hydroxyl groups can act as nucleophiles, the proximity of the aldehyde group in 2-Hydroxy-4-Methoxybenzaldehyde significantly modulates this behavior.

Intramolecular Hydrogen Bonding: A critical feature governing the hydroxyl group's reactivity is the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the aldehyde group. This interaction decreases the acidity of the phenolic proton, making it less available for abstraction by a base. Consequently, the nucleophilicity of the hydroxyl oxygen is also diminished. This phenomenon is well-documented in similar ortho-hydroxyaryl aldehydes and ketones.

Electronic Effects: The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increased electron density can influence the reactivity of the entire molecule in electrophilic aromatic substitution reactions.

The Aldehyde Group: An Electrophilic Hub

The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary site for nucleophilic attack. The electron-withdrawing nature of the carbonyl oxygen polarizes the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by a wide range of nucleophiles. The reactivity of the aldehyde group can be further fine-tuned by the electronic contributions of the ring substituents. The electron-donating hydroxyl and methoxy groups increase the electron density on the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this effect is generally not sufficient to prevent typical aldehyde reactions.

Selective Reactions Targeting the Hydroxyl Group

The diminished reactivity of the 2-hydroxyl group due to intramolecular hydrogen bonding necessitates specific reaction conditions to achieve selective modification.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis, a classic method for forming ethers, can be applied to the hydroxyl group of 2-Hydroxy-4-Methoxybenzaldehyde.[3][4] Due to the reduced acidity of the phenolic proton, a strong base is typically required to generate the corresponding phenoxide anion, which then acts as a nucleophile.

Experimental Protocol: O-Benzylation of 2-Hydroxy-4-Methoxybenzaldehyde

-

Deprotonation: To a solution of 2-Hydroxy-4-Methoxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C.

-

Alkylation: After stirring for 30 minutes, add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired O-benzylated product.

O-Acylation (Esterification)

Esterification of the hydroxyl group can be achieved using acylating agents like acetic anhydride or acyl chlorides, typically in the presence of a base such as pyridine or triethylamine.[5] The base serves to activate the acylating agent and neutralize the acidic byproduct.

Experimental Protocol: O-Acetylation of 2-Hydroxy-4-Methoxybenzaldehyde

-

Reaction Setup: Dissolve 2-Hydroxy-4-Methoxybenzaldehyde (1.0 eq.) in pyridine.

-

Acylation: Add acetic anhydride (1.5 eq.) to the solution at 0 °C.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract the product with diethyl ether. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate in vacuo, and purify the residue by chromatography or recrystallization to obtain the acetylated product.[6]

Selective Reactions Targeting the Aldehyde Group

The electrophilic nature of the aldehyde group allows for a wide range of selective transformations, provided that the mildly acidic hydroxyl group is not targeted by the reagents.

Reduction to an Alcohol

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[1] The phenolic hydroxyl group generally does not react under these conditions.

Experimental Protocol: Reduction of 2-Hydroxy-4-Methoxybenzaldehyde

-

Reaction Setup: Dissolve 2-Hydroxy-4-Methoxybenzaldehyde (1.0 eq.) in methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until the pH is acidic. Remove the solvent under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding benzyl alcohol.[7]

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with active methylene compounds in the presence of a basic catalyst.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Malonic Acid

-

Reaction Mixture: In a round-bottom flask, combine 2-Hydroxy-4-Methoxybenzaldehyde (1.0 eq.), malonic acid (1.1 eq.), and a catalytic amount of piperidine in pyridine as the solvent.

-

Reaction Conditions: Heat the mixture at reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the corresponding cinnamic acid derivative.

Quantitative Data Summary

| Reaction Type | Functional Group Targeted | Reagent(s) | Expected Relative Rate | Typical Yield Range |

| O-Alkylation | Hydroxyl | Alkyl halide, Strong Base | Moderate to Slow | 60-80% |

| O-Acylation | Hydroxyl | Acyl halide/anhydride, Base | Moderate | 70-90% |

| Reduction | Aldehyde | NaBH₄ | Fast | 85-95% |

| Knoevenagel Condensation | Aldehyde | Active Methylene Compound, Base | Moderate to Fast | 75-90% |

Visualization of Key Concepts

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the reactivity of the hydroxyl and aldehyde groups.

Caption: Factors influencing the reactivity of functional groups.

Experimental Workflow for Selective Reduction

The following diagram outlines a typical experimental workflow for the selective reduction of the aldehyde group.

Caption: Workflow for selective aldehyde reduction.

Application in Drug Development: Tyrosinase Inhibition

2-Hydroxy-4-methoxybenzaldehyde has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[8] Understanding its interaction with the enzyme is crucial for the development of novel skin-lightening agents and treatments for hyperpigmentation disorders.

Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of tyrosine to dopaquinone, a precursor to melanin. 2-Hydroxy-4-methoxybenzaldehyde acts as a mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[8] This dual binding mode suggests that the inhibitor interacts with the enzyme at a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency, and may also compete with the substrate at the active site.

The following diagram illustrates the proposed mechanism of tyrosinase inhibition.

Caption: Tyrosinase inhibition by 2-Hydroxy-4-Methoxybenzaldehyde.

Conclusion

The reactivity of 2-Hydroxy-4-Methoxybenzaldehyde is a fascinating case study in the principles of physical organic chemistry. The intramolecular hydrogen bond between the 2-hydroxyl and the aldehyde group is the linchpin that dictates the differential reactivity of these two functionalities. While the aldehyde group remains a prime target for a plethora of nucleophilic addition and condensation reactions, the hydroxyl group's reactivity is tempered, requiring more forcing conditions for its transformation. A thorough understanding of these nuances is paramount for synthetic chemists aiming to harness the full potential of this versatile molecule in the design and synthesis of complex molecular architectures with applications spanning from materials science to medicine. The insights provided in this guide are intended to empower researchers in their endeavors to strategically and selectively manipulate the aldehyde and hydroxyl groups of 2-Hydroxy-4-Methoxybenzaldehyde to achieve their synthetic goals.

References

- 1. google.com [google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ijirset.com [ijirset.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Hydroxy-4-Methoxybenzaldehyde: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-4-Methoxybenzaldehyde, a key intermediate in pharmaceutical and flavor industries. The document compiles available quantitative and qualitative solubility data in a range of common organic solvents. Detailed experimental protocols for determining solubility via gravimetric and UV-Vis spectrophotometric methods are presented to ensure reproducibility in research and development settings. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental procedures. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

2-Hydroxy-4-Methoxybenzaldehyde (also known as 4-Methoxysalicylaldehyde) is an aromatic aldehyde with significant applications in the synthesis of pharmaceuticals and as a flavoring agent. Its chemical structure, featuring a hydroxyl, a methoxy, and an aldehyde group on a benzene ring, dictates its physicochemical properties, including its solubility in various solvents. A thorough understanding of its solubility is critical for reaction condition optimization, purification processes, formulation development, and drug delivery system design. This guide aims to provide a centralized repository of solubility data and standardized methodologies for its determination.

Physicochemical Properties

A brief summary of the key physicochemical properties of 2-Hydroxy-4-Methoxybenzaldehyde is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 41-43 °C | [3] |

| Appearance | Creamy white to beige or light brown crystalline powder | [3] |

| CAS Number | 673-22-3 | [3] |

Solubility Data

The solubility of 2-Hydroxy-4-Methoxybenzaldehyde has been determined in a variety of common organic solvents. The following tables summarize the available quantitative and qualitative data. It is important to note that solubility can be temperature-dependent.

Quantitative Solubility Data

The following table presents the reported quantitative solubility of 2-Hydroxy-4-Methoxybenzaldehyde in various organic solvents at ambient temperature.

| Solvent | Chemical Class | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | Amide | 30 | [2] |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 30 - 100 | [2][4] |

| Ethanol | Alcohol | 30 | [2] |

Qualitative and Predicted Solubility Data

| Solvent | Chemical Class | Solubility Description | Reference |

| Methanol | Alcohol | Soluble (almost transparent solution) | [3][5] |

| Water | - | Insoluble / Slightly Soluble | [3][5][6] |

| Water (Predicted) | - | 5.19 g/L (approximately 5.19 mg/mL) | [6] |

| General Organic Solvents | - | Soluble | [7][8] |

Note: The term "soluble" is a qualitative description and does not specify the exact amount that can be dissolved.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility measurements, standardized experimental protocols are essential. Below are two common and reliable methods for determining the solubility of 2-Hydroxy-4-Methoxybenzaldehyde in organic solvents.

Isothermal Equilibrium (Gravimetric) Method

This method, also known as the shake-flask method, is a straightforward and widely used technique to determine the equilibrium solubility of a compound.[9][10]

4.1.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[9]

4.1.2. Materials and Equipment

-

2-Hydroxy-4-Methoxybenzaldehyde (crystalline solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

4.1.3. Procedure

-

Preparation: Add an excess amount of 2-Hydroxy-4-Methoxybenzaldehyde to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed, dry container (e.g., a small beaker or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the container in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Drying and Weighing: Once the solvent is completely evaporated, place the container in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Cool the container in a desiccator before each weighing.

-

Calculation: The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant collected (mL))

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. 2-Hydroxy-4-Methoxybenzaldehyde, with its aromatic ring system, is a good candidate for this technique.[12][13]

4.2.1. Principle

A saturated solution is prepared using the isothermal equilibrium method. The saturated solution is then diluted to a concentration that falls within the linear range of a previously constructed calibration curve of absorbance versus concentration. The solubility is determined from the concentration of the diluted solution and the dilution factor.

4.2.2. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

All materials listed for the Gravimetric Method (excluding the drying oven for the final residue)

-

Volumetric flasks and pipettes for dilutions

4.2.3. Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2-Hydroxy-4-Methoxybenzaldehyde of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2-Hydroxy-4-Methoxybenzaldehyde in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Equilibrium (Gravimetric) Method (Section 4.1.3).

-

Dilution of Saturated Solution:

-

Carefully pipette a known volume of the clear supernatant into a volumetric flask.

-

Dilute the supernatant with the same solvent to a final volume that will result in an absorbance reading within the linear range of the calibration curve. The dilution factor should be recorded accurately.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

The solubility (S) in mg/mL is then calculated using the following formula:

S (mg/mL) = Concentration of diluted solution (mg/mL) × Dilution Factor

-

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Caption: Workflow for the UV-Vis Spectrophotometric Solubility Determination Method.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-Hydroxy-4-Methoxybenzaldehyde in common organic solvents. While some quantitative data is available, further systematic studies are required to establish a comprehensive solubility profile across a wider range of solvents and temperatures. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods provided herein offer a standardized approach for researchers to generate reliable and comparable solubility data. Such data is invaluable for the efficient design and optimization of processes in the pharmaceutical and chemical industries.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. 2-Hydroxy-4-methoxybenzaldehyde CAS#: 673-22-3 [m.chemicalbook.com]

- 3. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. guidechem.com [guidechem.com]

- 6. foodb.ca [foodb.ca]

- 7. pubcompare.ai [pubcompare.ai]

- 8. chemimpex.com [chemimpex.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. quora.com [quora.com]

- 12. ijset.in [ijset.in]

- 13. nveo.org [nveo.org]

2-Hydroxy-4-Methoxybenzaldehyde: A Comprehensive Technical Guide on the Bioactive Isomer of Vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methoxybenzaldehyde (2H4MB), a structural isomer of the well-known flavoring agent vanillin, is an aromatic aldehyde of increasing scientific interest. Found in various medicinal plants, this compound serves as a versatile precursor in organic synthesis and exhibits a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-virulence properties. This technical guide provides an in-depth overview of 2-hydroxy-4-methoxybenzaldehyde, covering its physicochemical properties, synthesis protocols, and mechanisms of action. It aims to serve as a critical resource for professionals in research and drug development by presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction: An Isomer of Interest

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is globally recognized for its characteristic aroma and is extensively used in the food, pharmaceutical, and cosmetic industries.[1][2] Its isomers, however, are less explored yet possess unique properties that warrant investigation. 2-Hydroxy-4-methoxybenzaldehyde, a naturally occurring compound identified in the roots of plants like Periploca sepium and Hemidesmus indicus, presents a distinct profile.[3][4] While sharing the same molecular formula as vanillin (C₈H₈O₃), the different arrangement of its functional groups—a hydroxyl group at position 2 and a methoxy group at position 4—leads to significant variations in its chemical reactivity and biological functions.[5][6] This guide delves into the technical details of 2H4MB, highlighting its potential as a valuable molecule in medicinal chemistry and materials science.

Physicochemical Properties and Isomeric Comparison

2-Hydroxy-4-methoxybenzaldehyde is a pale yellow or creamy white crystalline solid at room temperature.[3][7] Its structural arrangement facilitates intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde, influencing its physical and chemical behavior. A comparison of its properties with its more famous isomer, vanillin, reveals key differences.

Table 1: Comparison of Physicochemical Properties: 2-Hydroxy-4-methoxybenzaldehyde vs. Vanillin

| Property | 2-Hydroxy-4-methoxybenzaldehyde | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) |

| Molecular Formula | C₈H₈O₃[8] | C₈H₈O₃[1] |

| Molar Mass | 152.15 g/mol [8][9] | 152.15 g/mol [1] |

| IUPAC Name | 2-hydroxy-4-methoxybenzaldehyde[9] | 4-hydroxy-3-methoxybenzaldehyde[2] |

| Appearance | Creamy white to beige or light brown crystalline powder[3] | White to slightly yellow crystalline solid[2] |

| Melting Point | 41-43 °C[3] | 81-83 °C[1] |

| Boiling Point | 271.5±20.0 °C at 760 mmHg[10] | 285 °C[1] |

| Water Solubility | Insoluble / Slightly soluble[5][7][9] | 10 g/L (Slightly soluble)[1] |

| Organic Solvent Solubility | Soluble in methanol and ethanol[7][9] | Freely soluble in ethanol, ether, and chloroform[2] |

| CAS Number | 673-22-3[8] | 121-33-5[1] |

Synthesis and Experimental Protocols

2-Hydroxy-4-methoxybenzaldehyde can be synthesized through several routes, typically involving the formylation and/or methylation of phenolic precursors. Below are detailed protocols for common laboratory-scale synthesis methods.

General Synthesis Workflow

The synthesis of 2H4MB generally follows a multi-step process involving reaction, quenching, extraction, and purification.

Protocol 1: Formylation of 3-Methoxyphenol

This method introduces an aldehyde group onto the 3-methoxyphenol ring.

Materials:

-

3-Methoxyphenol (resorcinol monomethyl ether)

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde or Polyoxymethylene

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for eluent)

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyphenol (20 mmol), anhydrous MgCl₂ (30 mmol), paraformaldehyde (135 mmol), and anhydrous THF (100 mL).[11]

-

To the stirring solution, add triethylamine (75 mmol) at room temperature.[11]

-

Heat the reaction mixture to reflux and maintain stirring for 24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11]

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 1M HCl solution until the mixture is acidic.[11]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).[11]

-

Combine the organic fractions and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[11]

-

Purify the crude residue by flash chromatography on a silica gel column using an ethyl acetate/hexane gradient to obtain pure 2-hydroxy-4-methoxybenzaldehyde.[11]

Protocol 2: Selective Methylation of 2,4-Dihydroxybenzaldehyde

This process involves protecting one hydroxyl group via methylation.

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Dimethyl Sulfate (DMS) or Methyl Iodide

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Dilute Sulfuric Acid (H₂SO₄)

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde (7 mmol) in acetone (20 mL) in a round-bottom flask.[12]

-

Add potassium carbonate (7 mmol) to the solution.[12]

-

Heat the mixture to reflux with stirring.

-

Add dimethyl sulfate or methyl iodide (slight molar excess) dropwise to the refluxing mixture over 2-3 hours.[12]

-